molecular formula C12H14O4 B13022373 Methyl 3-phenyl-1,4-dioxane-2-carboxylate

Methyl 3-phenyl-1,4-dioxane-2-carboxylate

Cat. No.: B13022373
M. Wt: 222.24 g/mol
InChI Key: KUZJJLAQQDMIKY-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-1,4-dioxane-2-carboxylate is an organic compound that belongs to the class of dioxane derivatives It features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-phenyl-1,4-dioxane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of (2-methylallyl)benzene with methyl 3-oxobutanoate in the presence of catalytic amounts of manganese (III) acetate and manganese (II) acetate in glacial acetic acid at room temperature . This reaction leads to the formation of the dioxane ring structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-1,4-dioxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenyl group or other substituents on the dioxane ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-phenyl-1,4-dioxane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-phenyl-1,4-dioxane-2-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic reactions. The dioxane ring structure may also interact with biological membranes and proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-phenyl-1,4-dioxane-2-carboxylate is unique due to its specific dioxane ring structure and the presence of a phenyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-phenyl-1,4-dioxane-2-carboxylate

InChI

InChI=1S/C12H14O4/c1-14-12(13)11-10(15-7-8-16-11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3

InChI Key

KUZJJLAQQDMIKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(OCCO1)C2=CC=CC=C2

Origin of Product

United States

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